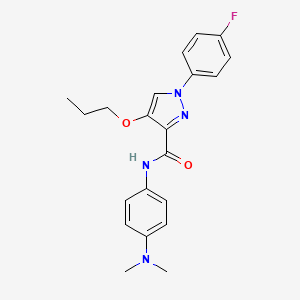

N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Descripción

N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a pyrazole-based small molecule characterized by a 1H-pyrazole core substituted with a 4-fluorophenyl group at position 1, a propoxy group at position 4, and a dimethylaminophenyl carboxamide moiety at position 3.

Propiedades

IUPAC Name |

N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN4O2/c1-4-13-28-19-14-26(18-9-5-15(22)6-10-18)24-20(19)21(27)23-16-7-11-17(12-8-16)25(2)3/h5-12,14H,4,13H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJPXCDUFSAJRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the propoxy group: This step involves the alkylation of the pyrazole ring with a propyl halide in the presence of a base such as potassium carbonate.

Attachment of the dimethylamino and fluorophenyl groups: These groups can be introduced through nucleophilic aromatic substitution reactions, where the appropriate aniline and fluorobenzene derivatives are reacted with the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophilic substitution with alkyl halides in the presence of a base, electrophilic substitution with halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to enzymes or receptors: This can inhibit or activate specific biochemical pathways, leading to the desired therapeutic effect.

Modulating gene expression: The compound may influence the expression of certain genes, thereby affecting cellular processes and functions.

Interacting with cellular membranes: This can alter membrane permeability and affect the transport of ions and molecules across the membrane.

Comparación Con Compuestos Similares

Core Heterocycle Variations

- Target Compound : Features a fully unsaturated 1H-pyrazole ring.

- Compounds: Contain 4,5-dihydro-1H-pyrazole (pyrazoline) cores, which are partially saturated.

- Compound : Incorporates a fused pyrazolo[3,4-d]pyrimidin system, increasing ring complexity and planar surface area, which could enhance binding affinity in biological targets .

Substituent Effects

- Position 1 : The target compound and derivatives share a 4-fluorophenyl group, but substitutes a chromen-4-one system, introducing additional steric bulk and hydrogen-bond acceptors .

- Position 4 : The propoxy group in the target compound contrasts with carbaldehyde () or sulfonamide () substituents. Propoxy enhances lipophilicity, while carbaldehyde or sulfonamide groups increase polarity and hydrogen-bonding capacity .

- Position 3: The dimethylaminophenyl carboxamide in the target compound differs from acetyl or propanoyl groups in .

Data Tables

Table 1: Structural and Physical Comparison of Pyrazole Derivatives

Actividad Biológica

N-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Dimethylamino group : Enhances solubility and biological activity.

- Fluorophenyl moiety : May influence receptor binding and pharmacokinetics.

- Propoxy group : Potentially affects the compound's interaction with biological targets.

Molecular Formula

- C : 20

- H : 22

- F : 1

- N : 4

- O : 1

Molecular Weight

- Approximately 359.41 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.

- Receptor Binding : It can bind to cellular receptors, modulating signal transduction pathways that affect cellular responses.

Case Studies and Research Findings

- Anti-inflammatory Activity

- Antimicrobial Properties

- Anticancer Potential

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Notable Biological Activity |

|---|---|---|

| N-(4-(dimethylamino)phenyl)-1H-pyrazole-4-carboxamide | Lacks propoxy group | Different activity profile due to structural changes |

| N-(4-(dimethylamino)phenyl)-3-methoxy-1-propyl-1H-pyrazole-4-carboxamide | Methoxy instead of propoxy | Altered reactivity and potential bioactivity |

| N-(4-(dimethylamino)phenyl)-3-propoxy-1-methyl-1H-pyrazole-4-carboxamide | Methyl substitution for propyl group | Variations in solubility and target interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.